Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzoyl chloride with 3-(4-methoxyphenyl)pyrrole, followed by cyclization with appropriate reagents to form the pyrrolo[1,2-c]pyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[1,2-c]pyrimidine core.
Reduction: Reduced forms of the compound, often leading to the removal of the bromine atom.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in unique interactions and reactions, making this compound particularly interesting for further study.
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound belonging to the pyrrolo[1,2-c]pyrimidine class, which is noted for its diverse biological activities. This compound features a complex structure that may contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C24H19BrN2O4
- Molecular Weight : 479.32 g/mol
- CAS Number : 302912-89-6
The unique structural arrangement includes a pyrrolo ring fused with a pyrimidine ring, substituted with an ethyl ester group and a 4-bromobenzoyl moiety. The presence of the 4-methoxyphenyl group is significant for enhancing its biological activity and reactivity.
Anticancer Potential
Research indicates that compounds within the pyrrolo[1,2-c]pyrimidine class, including this compound, exhibit promising anticancer properties. A study conducted on various derivatives demonstrated significant growth inhibition against several human tumor cell lines, including leukemia, melanoma, and breast cancer:
Compound | Cell Line Tested | Growth Inhibition (%) |
---|---|---|
This compound | MDA-MB-435 (melanoma) | 54.59% at 10^-5 M |
Other derivatives | Various (60 lines) | Average GP inhibition of 25.7% |
The compound showed selective cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound's structural features likely interfere with critical cellular pathways that regulate growth.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure impact biological activity.
Recent Studies
- Anticancer Activity Assessment : A study screened this compound against a panel of human tumor cell lines. Results indicated significant growth inhibition in multiple cancer types, supporting its potential as an anticancer agent .
- Chemical Synthesis and Evaluation : The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. This flexibility in synthesis enables the exploration of different derivatives to optimize biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds in the pyrrolo[1,2-c]pyrimidine class highlights the diversity in biological activity based on structural variations:
Compound Name | Substituent Variations | Biological Activity |
---|---|---|
Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Fluorine instead of bromine | Anticancer |
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine substitution | Enzyme inhibition |
These comparisons illustrate how slight modifications can lead to significant differences in biological profiles and activities .
Properties
CAS No. |
302912-89-6 |
---|---|
Molecular Formula |
C24H19BrN2O4 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19BrN2O4/c1-3-31-24(29)19-12-22(23(28)16-4-8-17(25)9-5-16)27-14-26-20(13-21(19)27)15-6-10-18(30-2)11-7-15/h4-14H,3H2,1-2H3 |
InChI Key |
VKXIOKRLTCLUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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